4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is a chemical compound with a molecular formula of C6H11N5O4S. It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a methylsulphonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-(methylsulphonyl)aminoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amino and methylsulphonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .
Scientific Research Applications
4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on various microorganisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure but differs in its substituents.
N-(2-Aminoethyl)-1,2,5-oxadiazole-3-carboxamide: Similar in structure but lacks the methylsulphonyl group.
4-Amino-1,2,5-oxadiazole-3-carboxylic acid: The parent compound without the aminoethyl and methylsulphonyl groups
Uniqueness
4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of the methylsulphonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
4-Amino-N-(2-(methylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide (CAS 296798-51-1) is a compound of interest due to its potential biological activities. It belongs to the oxadiazole family, which is recognized for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique oxadiazole ring that contributes to its biological activity. Its structure can be represented as follows:
This structure includes:
- An amino group,
- A methylsulfonamide moiety,
- A carboxamide functional group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer proliferation.
Key Findings:
- Inhibition of EGFR and BRAF V600E: Compounds derived from oxadiazoles demonstrated significant inhibitory activity against these targets, which are crucial in various cancers. For example, a related compound exhibited an IC50 of 0.11 µM against EGFR .
- Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cell lines .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 32 | |
5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazol-2(3H)-one | E. coli | 64 | |
Diaryl 5-amino-1,2,4-oxadiazoles | Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition: Similar compounds have been identified as tubulin inhibitors, disrupting microtubule dynamics essential for cell division .
- Apoptosis Induction: The activation of caspases and alterations in mitochondrial membrane potential indicate that these compounds may induce apoptosis through intrinsic pathways .
- Antimicrobial Mechanisms: The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
Properties
IUPAC Name |
4-amino-N-[2-(methanesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O4S/c1-16(13,14)9-3-2-8-6(12)4-5(7)11-15-10-4/h9H,2-3H2,1H3,(H2,7,11)(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBEWBCEDDTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=NON=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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